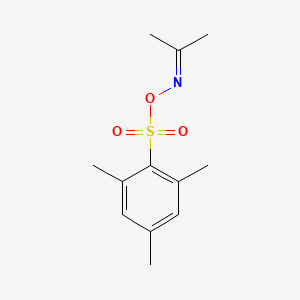

(Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of “(Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate” is C12H17NO3S . The InChI representation of the molecule is InChI=1S/C12H17NO3S/c1-8(2)13-16-17(14,15)12-10(4)6-9(3)7-11(12)5/h6-7H,1-5H3 . The Canonical SMILES representation is CC1=CC(=C(C(=C1)C)S(=O)(=O)ON=C©C) .Physical And Chemical Properties Analysis

The molecular weight of “(Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate” is 255.34 g/mol . The compound has a XLogP3-AA value of 2.8 , indicating its lipophilicity. It has no hydrogen bond donors and has 4 hydrogen bond acceptors . The compound has 3 rotatable bonds . The topological polar surface area is 64.1 Ų , and it has 17 heavy atoms . The compound has a complexity of 367 .Applications De Recherche Scientifique

Electrophilic Aminating Reagent

“(Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate” is a reliable reagent for electrophilic aminating reactions of Grignard reagents . It is a stable solid soluble in ether, THF, and partially in benzene . The use of Copper (I) Iodide or MgCl2 as a catalyst in the amination of aryl Grignard reagents decreases the reaction time remarkably and/or increases the yield .

Synthesis of Complex Molecules

This compound can be used in the synthesis of complex molecules. Its ability to act as an aminating reagent makes it valuable in the creation of a wide variety of chemical structures .

Industrial Applications

Pharmaceutical Research

In pharmaceutical research, this compound could be used in the synthesis of new drugs. Its aminating properties could be useful in creating new active pharmaceutical ingredients .

Material Science

In material science, this compound could be used in the synthesis of new materials. Its chemical properties could be exploited to create materials with unique characteristics.

Chemical Education

This compound could be used in chemical education as an example of an aminating reagent. Its reactions with Grignard reagents could be used to demonstrate important concepts in organic chemistry .

Propriétés

IUPAC Name |

(propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-8(2)13-16-17(14,15)12-10(4)6-9(3)7-11(12)5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPWUOSBRCQZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)ON=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002050 | |

| Record name | N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) | |

CAS RN |

81549-07-7 | |

| Record name | NSC189817 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 81549-07-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)

![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)

![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)